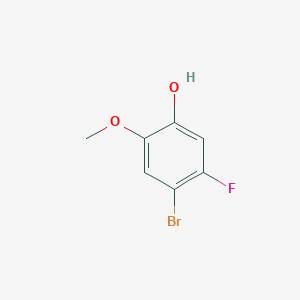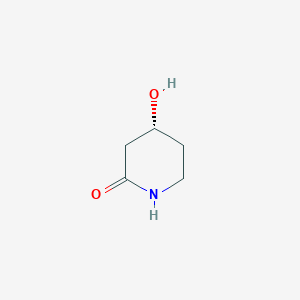
4-Bromo-5-fluoro-2-methoxyphenol
Vue d'ensemble
Description
The compound of interest, 4-Bromo-5-fluoro-2-methoxyphenol, is a brominated and fluorinated phenol derivative with a methoxy group. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. The presence of halogen atoms, particularly bromine and fluorine, alongside a methoxy group, can significantly influence the chemical and physical properties of the compound, making it a valuable entity for further exploration .
Synthesis Analysis
The synthesis of related halogenated phenols typically involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of 4-[18F]Fluorophenol was achieved through a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a related compound due to the presence of a halogen atom and a phenol moiety . Similarly, the synthesis of complex bromophenol derivatives has been reported, starting from brominated and methoxymethyl-substituted precursors, indicating the potential synthetic routes that could be applied to 4-Bromo-5-fluoro-2-methoxyphenol .
Molecular Structure Analysis
The molecular structure of halogenated phenols is often characterized using spectroscopic techniques and X-ray crystallography. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing the intermolecular contacts and the geometry of the molecule . These techniques could similarly be applied to analyze the molecular structure of 4-Bromo-5-fluoro-2-methoxyphenol.
Chemical Reactions Analysis
Halogenated phenols can undergo various chemical reactions, including regioselective demethylation, as seen in the synthesis of biologically active bromophenol derivatives . Additionally, the reactivity of such compounds can be explored through computational studies, as demonstrated by DFT calculations on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, which provided insights into the molecular electrostatic potential and reactivity parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by the presence of halogen atoms and substituents on the aromatic ring. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from a related halogenated toluene derivative involved several steps, including bromination and methoxylation, which are relevant to understanding the properties of 4-Bromo-5-fluoro-2-methoxyphenol . The compound's stability, reactivity, and potential biological activity can be inferred from studies on similar molecules, such as the inactive bromophenol derivatives isolated from the red alga Rhodomela confervoides .
Applications De Recherche Scientifique
Dehalogenation and Alkoxyphenols Formation
A study by Osman et al. (1997) investigated the hydrogen peroxide-driven microperoxidase-8 (MP8)-catalyzed dehalogenation of halophenols, including 4-bromophenol, in alcoholic solvents. This process resulted in the formation of alkoxyphenols like 4-methoxyphenol and 2-methoxyphenol, suggesting potential applications in the synthesis of similar compounds from halophenols (Osman et al., 1997).
Molecular Structure and Electrostatic Potential Studies
Tanak (2019) conducted a study on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, examining its molecular structure, molecular electrostatic potential, and atomic charges using density functional theory calculations. The study indicates potential for forming metal complexes with different coordination geometries, relevant in various chemical and pharmaceutical applications (Tanak, 2019).
Synthesis and Copolymerization in Novel Compounds
Research by Kharas et al. (2016) and Hussain et al. (2019) focused on the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. These studies included ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and isopropyl 2-cyano-3-phenyl-2-propenoates, where halogen and methoxy groups played a crucial role in the polymer structure. This research could guide the development of new materials with specific properties for industrial applications (Kharas et al., 2016); (Hussain et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUDHOXUKBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650148 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-methoxyphenol | |
CAS RN |
886510-25-4 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886510-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)








![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)